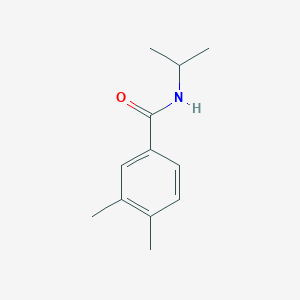![molecular formula C20H22N6O B5521558 3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)
3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one , involves complex organic synthesis routes. These processes might include the formation of pyridine and pyrazine rings, amidation reactions, and the introduction of methyl groups. For instance, the synthesis of related compounds such as MGCD0103, a histone deacetylase inhibitor, involves selective inhibition of specific isoforms, indicating the complexity and specificity of such synthesis processes (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of pyridine and pyrazine rings, which are crucial for their biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. For example, the crystal structure of related compounds can reveal the orientation of substituents that affect the compound's reactivity and interaction with biological targets (Liu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives like our compound of interest involves interactions with various reagents and conditions that can modify the molecule or influence its biological activity. These reactions may include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds, which are critical for the compound's ability to interact with biological molecules (Mohamed, 2021).
Scientific Research Applications
Antimicrobial and Antiviral Activity
- Benzamide-based compounds, including thienopyrimidine derivatives, have demonstrated pronounced antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives have shown potential as antimicrobial agents, indicating the utility of benzamide derivatives in developing new antimicrobial drugs (Bhuiyan et al., 2006).
- Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus (H5N1), highlighting the potential for benzamide derivatives in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Properties
- Novel benzamide compounds have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antitumor activity and entering clinical trials as potential anticancer drugs (Zhou et al., 2008).
Molecular Docking and Screening
- The synthesis of pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has involved molecular docking and in vitro screenings to evaluate their antimicrobial and antioxidant activities. This indicates the role of benzamide derivatives in drug development processes (Flefel et al., 2018).
Synthesis and Characterization
- Research on the synthesis of novel pyrido and pyrimidine derivatives, along with their characterization and evaluation for various biological activities, highlights the diverse applications of benzamide-related compounds in the field of synthetic chemistry and drug discovery (Ashok & Pallavi, 2008).
properties
IUPAC Name |
3-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-4-3-5-16(12-14)20(27)22-11-10-21-18-8-9-19(26-25-18)24-17-7-6-15(2)13-23-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXVJIYTUDDCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)